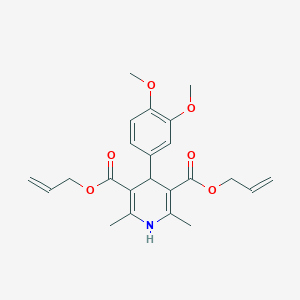
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C23H27NO6 and a molecular weight of 413.475 g/mol. This compound is part of a collection of rare and unique chemicals often used in early-stage research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde and other reagents that undergo a series of reactions such as aldol condensation, reduction, and esterification.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. It may also be employed in the development of new drugs targeting specific biological pathways.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its unique structure may allow it to interact with specific molecular targets, leading to the discovery of new treatments for various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
This compound
This compound
Uniqueness: This compound is unique due to its specific structural features, which include the presence of methoxy groups and a pyridinedicarboxylate moiety. These features contribute to its distinct chemical and biological properties, making it different from other similar compounds.
Propiedades
Fórmula molecular |
C23H27NO6 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H27NO6/c1-7-11-29-22(25)19-14(3)24-15(4)20(23(26)30-12-8-2)21(19)16-9-10-17(27-5)18(13-16)28-6/h7-10,13,21,24H,1-2,11-12H2,3-6H3 |
Clave InChI |
OEPFDMMSCHGWRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(3-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B417960.png)
![2-[(9-chloro-6-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B417963.png)
![2-[(9-chloro-6-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B417964.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-{4-nitrophenyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B417965.png)
![N-(2-ethyl-6-methylphenyl)-2-[(5-{4-nitrophenyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417967.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{5-nitro-2-methylphenyl}acetamide](/img/structure/B417969.png)
![methyl 2-[({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B417970.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B417971.png)
![6-(1,3-benzodioxol-5-yl)-4-ethoxy-N-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-imine](/img/structure/B417972.png)
![N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE](/img/structure/B417978.png)
![5-[4-(dimethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B417979.png)
![4-[(2,5-Dimethylanilino)carbonyl]-1-methylpyridinium](/img/structure/B417981.png)
![6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate](/img/structure/B417983.png)
![2-[(4-methyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B417984.png)
